The Biological Significance of N-Acetyl-9-O-acetylneuraminic Acid: A Technical Guide
The Biological Significance of N-Acetyl-9-O-acetylneuraminic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac) is a structurally modified sialic acid that plays a pivotal role in a multitude of biological processes, ranging from pathogen recognition to cancer progression and immune system modulation. This technical guide provides an in-depth exploration of the biological significance of 9-O-Ac-Neu5Ac, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in glycobiology, immunology, virology, and oncology, facilitating a deeper understanding of this critical molecule and informing the development of novel therapeutic strategies.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides typically found at the termini of glycan chains on glycoproteins and glycolipids. O-acetylation is a common modification of sialic acids, and the addition of an acetyl group at the C-9 position of N-acetylneuraminic acid (Neu5Ac) gives rise to N-Acetyl-9-O-acetylneuraminic acid (9-O-Ac-Neu5Ac). This seemingly subtle modification has profound implications for the biological functions of the parent molecule, altering its recognition by various proteins and influencing cellular behavior. The expression of 9-O-Ac-Neu5Ac is dynamically regulated by the interplay of two key enzymes: a sialate-O-acetyltransferase (CASD1) that adds the acetyl group and a sialate-O-acetylesterase (SIAE) that removes it.[1][2] The tissue-specific and developmentally regulated expression of 9-O-Ac-Neu5Ac underscores its importance in maintaining physiological homeostasis and its dysregulation in various pathological states.
Biological Roles of 9-O-Ac-Neu5Ac
Viral Recognition and Entry
9-O-Ac-Neu5Ac serves as a crucial receptor determinant for the entry of several viruses. The hemagglutinin-esterase (HE) proteins of these viruses specifically recognize and bind to 9-O-Ac-Neu5Ac on the host cell surface, initiating the process of infection.
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Influenza C and D Viruses: Both Influenza C and D viruses utilize 9-O-Ac-Neu5Ac as their primary receptor for attachment to host cells.[3][4][5] The HE fusion protein of these viruses exhibits a high affinity for this modified sialic acid.[3]
-
Bovine Coronavirus (BCoV): Similar to Influenza C and D viruses, BCoV employs 9-O-Ac-Neu5Ac as a receptor to initiate infection of cultured cells.[3]
Cancer Biology
The aberrant expression of 9-O-acetylated sialoglycans is a hallmark of several cancers and is often associated with tumor progression, metastasis, and drug resistance.
-
Breast Cancer: In breast cancer cells, 9-O-Ac-Neu5Ac is the main O-acetylated sialic acid species found on the ganglioside GD2.[6] The expression of O-acetylated GD2 (OAcGD2) is linked to a more aggressive phenotype.[6]
-
Acute Lymphoblastic Leukemia (ALL): Increased levels of 9-O-Ac-Neu5Ac have been detected in ALL cells, where it is associated with drug resistance.[7]
-
Glioblastoma: In glioblastoma, the 9-O-acetylation of the ganglioside GD3 to form 9-O-acetyl GD3 prevents GD3-induced apoptosis, thereby promoting tumor cell survival.[8][9] Targeting this acetylation pathway to restore GD3 levels has been shown to selectively induce apoptosis in glioblastoma cells.[8][9]
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Oral Squamous Cell Carcinoma (OSCC): Elevated expression of 9-O-Ac-Neu5Ac has also been observed in OSCC cells compared to non-cancerous keratinocytes.[10]
Immune System Modulation
9-O-Ac-Neu5Ac plays a significant role in regulating immune responses, particularly in the context of B-cell activation and tolerance.
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B-cell Receptor (BCR) Signaling: The 9-O-acetylation of α2-6-linked sialic acids on the B-cell surface modulates the function of CD22 (Siglec-2), a negative regulator of BCR signaling.[1][11] Removal of the 9-O-acetyl group by the sialate-O-acetylesterase (SIAE) is crucial for proper CD22 function and the maintenance of B-cell tolerance.[1][11] Dysregulation of this process can lead to enhanced BCR activation and the development of autoimmunity.[1][11] The presence of 9-O-acetylated sialic acids can modulate immune cell activation and differentiation.[12]
Quantitative Data
The following tables summarize key quantitative data related to the expression and interaction of 9-O-Ac-Neu5Ac.
Table 1: Expression of 9-O-Ac-Neu5Ac in Cancer Cells
| Cell Line/Tissue | Cancer Type | Expression of 9-O-Ac-Neu5Ac | Reference |
| Hs 578T, SUM159PT | Breast Cancer | Main O-acetylated sialic acid on GD2 | [6] |
| Acute Lymphoblastic Leukemia Cells | Leukemia | Elevated levels, associated with drug resistance | [7] |
| Glioblastoma Cells | Brain Cancer | Present as 9-O-acetyl GD3, prevents apoptosis | [8][9] |
| SCC-152 | Oral Squamous Cell Carcinoma | Higher expression compared to HaCaT cells | [10] |
Table 2: Viral Receptor Binding Specificity
| Virus | Receptor Specificity | Comments | Reference |
| Influenza C Virus | High affinity for 9-O-Ac-Neu5Ac | Primary receptor determinant for attachment. | [3] |
| Influenza D Virus | Recognizes both Neu5,9Ac2 and Neu5Gc9Ac | Broader host range compared to Influenza C. | [4][5] |
| Bovine Coronavirus | Recognizes 9-O-Ac-Neu5Ac | Utilizes for infection of cultured cells. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 9-O-Ac-Neu5Ac.
Quantification of 9-O-acetylated Sialic Acids by DMB-HPLC
This method allows for the sensitive and specific quantification of sialic acids, including their O-acetylated forms.
I. Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
2-Mercaptoethanol
-
Sodium hydrosulfite
-
Glacial acetic acid
-
Sialic acid standards (including Neu5Ac and 9-O-Ac-Neu5Ac)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Reversed-phase C18 column
II. Protocol:
-
Sample Preparation (Acid Hydrolysis):
-
To release sialic acids from glycoconjugates, hydrolyze the sample with 2 M acetic acid at 80°C for 3 hours.[13]
-
-
DMB Labeling Reagent Preparation:
-
Prepare a solution containing 7 mM DMB, 0.75 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[13] This solution should be freshly prepared and protected from light.
-
-
Labeling Reaction:
-
Mix the hydrolyzed sample or sialic acid standards with the DMB labeling reagent.
-
Incubate the mixture at 50°C for 2.5 hours in the dark.[13]
-
-
HPLC Analysis:
-
Inject the DMB-labeled sample into the HPLC system.
-
Separate the labeled sialic acids using a reversed-phase C18 column with an isocratic mobile phase (e.g., acetonitrile/methanol/water).
-
Detect the fluorescently labeled sialic acids using a fluorescence detector.
-
Quantify the amount of 9-O-Ac-Neu5Ac by comparing the peak area to a standard curve generated with known concentrations of 9-O-Ac-Neu5Ac.
-
In Vitro Sialate-O-acetyltransferase (CASD1) Activity Assay
This assay measures the ability of CASD1 to transfer an acetyl group to a sialic acid substrate.
I. Materials:
-
Purified recombinant CASD1 enzyme
-
CMP-Neu5Ac (substrate)
-
Acetyl-Coenzyme A (acetyl donor)
-
MES buffer (pH 6.5)
-
MnCl₂
-
DMB-HPLC system for product quantification
II. Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), 10 mM MnCl₂, 1 mM Acetyl-CoA, 600 µM CMP-Neu5Ac, and the purified CASD1 enzyme.[2]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 3 hours.[2]
-
-
Product Analysis:
-
Stop the reaction and analyze the formation of CMP-9-O-Ac-Neu5Ac using the DMB-HPLC method described in section 4.1 after appropriate sample clean-up.
-
Sialate-O-acetylesterase (SIAE) Activity Assay
This assay measures the removal of the 9-O-acetyl group from a substrate by SIAE.
I. Materials:
-
Cell lysate or purified SIAE enzyme
-
9-O-acetylated substrate (e.g., 4-nitrophenyl acetate (B1210297) or 9-O-acetylated sialic acid-containing glycoconjugate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer or HPLC system for product detection
II. Protocol (using 4-nitrophenyl acetate):
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the enzyme source in 50 mM Tris, pH 8.0.
-
-
Initiate Reaction:
-
Add the substrate, 4-nitrophenyl acetate, to a final concentration of 4 mM to start the reaction.
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance at 410 nm over time using a plate reader in kinetic mode. The rate of p-nitrophenol production is proportional to the SIAE activity.
-
Solid-Phase Hemagglutinin Binding Assay
This assay determines the binding of viral hemagglutinin to immobilized 9-O-acetylated glycans.
I. Materials:
-
96-well microtiter plates
-
Bovine Submandibular Mucin (BSM) (rich in 9-O-Ac-Neu5Ac)
-
Recombinant viral hemagglutinin-Fc fusion protein (e.g., Influenza C HE-Fc)
-
Anti-human IgG-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate
-
Blocking buffer (e.g., 2% BSA in PBS-T)
-
Wash buffer (PBS-T)
-
Substrate for AP (e.g., p-nitrophenyl phosphate) or HRP (e.g., TMB)
-
Plate reader
II. Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with BSM overnight at 4°C.[14]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.[14]
-
-
Hemagglutinin Binding:
-
Add serial dilutions of the hemagglutinin-Fc fusion protein to the wells and incubate for 2-4 hours at 4°C.[14]
-
-
Detection:
-
Wash the plate and add the anti-human IgG-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate and add the appropriate substrate.
-
Measure the absorbance at the corresponding wavelength using a plate reader. The signal intensity is proportional to the amount of bound hemagglutinin.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 9-O-Ac-Neu5Ac.
Caption: Signaling pathway of GD3-mediated apoptosis and its inhibition by 9-O-acetylation.
Caption: Modulation of B-cell receptor signaling by 9-O-acetylated sialic acid.
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for the quantification of 9-O-acetylated sialic acids by DMB-HPLC.
Caption: Workflow for the solid-phase hemagglutinin binding assay.
Conclusion
N-Acetyl-9-O-acetylneuraminic acid is a critical modulator of a wide array of biological phenomena. Its role as a viral receptor, a marker of malignancy, and a regulator of immune responses highlights its significance in both health and disease. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to further elucidate the multifaceted functions of 9-O-Ac-Neu5Ac. A deeper understanding of the biosynthesis, expression, and recognition of this modified sialic acid will undoubtedly pave the way for the development of novel diagnostics and targeted therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-O-acetylated sialic acid, a receptor determinant for influenza C virus and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza D virus diverges from its related influenza C virus in the recognition of 9-O-acetylated N-acetyl- or N-glycolyl-neuraminic acid-containing glycan receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) as main O-acetylated sialic acid species of GD2 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of 9-O-Acetylated Sialic Acid in HPV+ Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the GD3 acetylation pathway selectively induces apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GD3 acetylation pathway selectively induces apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. B cell antigen receptor signal strength and peripheral B cell development are regulated by a 9-O-acetyl sialic acid esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. takara.co.kr [takara.co.kr]
- 14. cmm.ucsd.edu [cmm.ucsd.edu]
